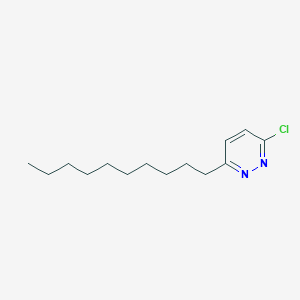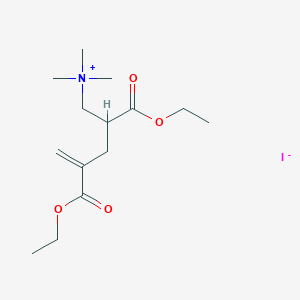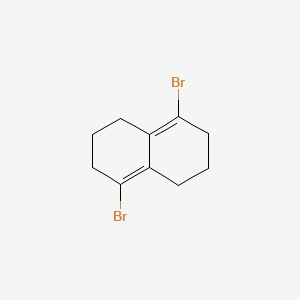
4,8-Dibromo-1,2,3,5,6,7-hexahydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,8-Dibromo-1,2,3,5,6,7-hexahydronaphthalene is an organic compound with the molecular formula C10H12Br2 It is a derivative of hexahydronaphthalene, where two bromine atoms are substituted at the 4th and 8th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dibromo-1,2,3,5,6,7-hexahydronaphthalene can be achieved through several methods. One common approach involves the bromination of 1,2,3,5,6,7-hexahydronaphthalene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs in an inert solvent such as carbon tetrachloride or chloroform, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, safety measures are crucial to handle the brominating agents and prevent any hazardous incidents.
Chemical Reactions Analysis
Types of Reactions
4,8-Dibromo-1,2,3,5,6,7-hexahydronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form 4,8-dihydro-1,2,3,5,6,7-hexahydronaphthalene using reducing agents like lithium aluminum hydride (LiAlH4).
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in inert solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate (K2CO3) in organic solvents.
Major Products Formed
Substitution: Formation of substituted hexahydronaphthalene derivatives.
Reduction: Formation of 4,8-dihydro-1,2,3,5,6,7-hexahydronaphthalene.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
4,8-Dibromo-1,2,3,5,6,7-hexahydronaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Potential use in the study of brominated organic compounds and their biological activities.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4,8-Dibromo-1,2,3,5,6,7-hexahydronaphthalene involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic aromatic substitution reactions, leading to the formation of reactive intermediates. These intermediates can further react with nucleophiles, resulting in the formation of new chemical bonds. The pathways involved in these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,5,8-Hexahydronaphthalene: A similar compound without bromine substitution.
4,7-Dibromo-2,1,3-benzothiadiazole: Another brominated compound with different structural features.
Uniqueness
4,8-Dibromo-1,2,3,5,6,7-hexahydronaphthalene is unique due to its specific bromine substitution pattern, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form diverse products makes it valuable in synthetic chemistry and material science.
Properties
CAS No. |
176166-83-9 |
|---|---|
Molecular Formula |
C10H12Br2 |
Molecular Weight |
292.01 g/mol |
IUPAC Name |
4,8-dibromo-1,2,3,5,6,7-hexahydronaphthalene |
InChI |
InChI=1S/C10H12Br2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h1-6H2 |
InChI Key |
OVKGGEYJLCLPAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CCCC2=C(C1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Methyl-N-[1-(prop-2-en-1-yl)cyclohexyl]aniline](/img/structure/B14263889.png)
![6H,11H-Indolo[3,2-c]Isoquinoline-5-one](/img/structure/B14263890.png)
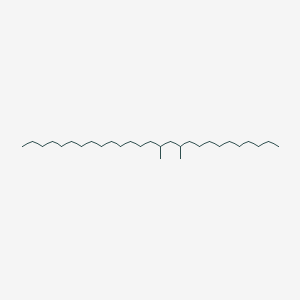
![4,4'-[([1,1'-Biphenyl]-4-yl)azanediyl]dibenzaldehyde](/img/structure/B14263898.png)
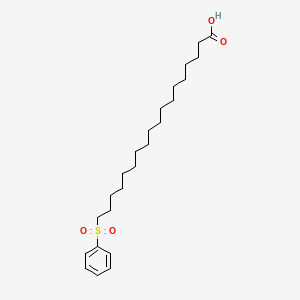

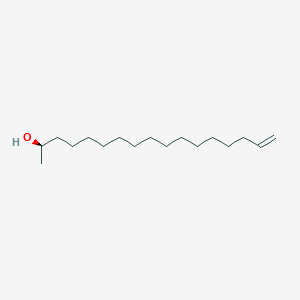
![(4R,4aR,7aR)-4-methyl-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[b]pyridin-2-amine;hydrochloride](/img/structure/B14263927.png)
